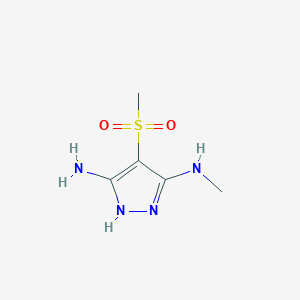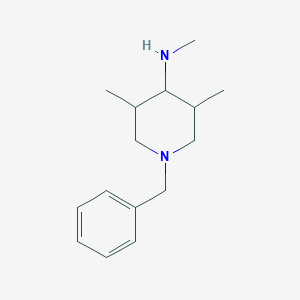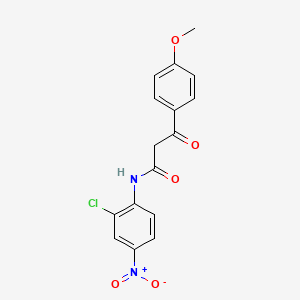
1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one can be achieved by several different methods, including the condensation of glycine and acetaldehyde, the Strecker reaction of aldehydes, and the Mannich reaction of aldehydes with amines. After synthesis, the compound can be characterized by various analytical techniques, such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.Molecular Structure Analysis
The molecular formula of this compound is C5H10N2O . The InChI code is 1S/C5H10N2O/c1-5(7,8)4(11)10-1-3(9)2-10;/h3H,1-2,9H2,1H3 .Physical and Chemical Properties Analysis
This compound is a white crystalline powder that is soluble in water, ethanol, and other organic solvents. It has a predicted boiling point of 241.0±33.0 °C and a predicted density of 1.131±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Novel Antibacterial Agents
Research has highlighted the development of novel antibacterial agents utilizing azetidine derivatives. For instance, a study designed novel N-1 substituents of naphthyridones and quinolones, including a compound with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more potent than existing antibiotics against certain resistant strains. The structure-activity relationship indicated that a combination of specific groups provided potent antibacterial activity, with the highly strained conformation being a key factor for this activity (Kuramoto et al., 2003).
Selective Estrogen Receptor Degraders and Antagonists
Another application involves the optimization of tricyclic indazoles as selective estrogen receptor degraders (SERDs) and antagonists, aiming for the treatment of ER+ breast cancer. A specific compound, identified through structure-based design and systematic investigation, showed high potency as a SERD, comparable to fulvestrant, and was advanced into clinical trials due to its promising oral bioavailability and potent in vivo activity (Scott et al., 2020).
Synthesis of Amino Acid Derivatives
The synthetic potential of compounds related to the query chemical has been demonstrated through the synthesis of various natural and nonnatural α-amino acids and their derivatives. This highlights the compound's role as a valuable intermediate in creating biologically active molecules and potential pharmaceuticals (Burger et al., 1992).
Elastase Inhibitors
Azetidinones have also been explored for their potential as elastase inhibitors, offering insights into the development of therapeutic agents targeting inflammatory and pulmonary diseases. This research underscores the versatility of azetidine derivatives in drug development, demonstrating their capacity to interact with biological targets (Beauve et al., 1999).
Safety and Hazards
The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using personal protective equipment, and ensuring adequate ventilation .
Wirkmechanismus
Target of Action
The primary target of 1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one is the Histamine H3 receptor (H3R) . The H3R is a G protein-coupled receptor (GPCR) that regulates the release of several neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine .
Mode of Action
This compound acts as a partial agonist at the H3R The proposed H3R binding mode of this compound indicates key interactions similar to those attained by histamine .
Biochemical Pathways
The activation of H3R by this compound can affect various biochemical pathways. As H3R regulates the release of several neurotransmitters, its activation can influence pathways related to sleep-wake regulation, cognition, and food intake .
Pharmacokinetics
The compound VUF16839, which is structurally similar to this compound, has been shown to have nanomolar on-target activity (pKi = 8.5, pEC50 = 9.5) with weak activity on cytochrome P450 enzymes and good metabolic stability . This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
The activation of H3R by this compound can lead to various molecular and cellular effects. For instance, in vivo evaluation of a similar compound in a social recognition test in mice revealed an amnesic effect .
Eigenschaften
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N2O/c6-5(7,8)4(11)10-1-3(9)2-10/h3H,1-2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDMYDRVLXLWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


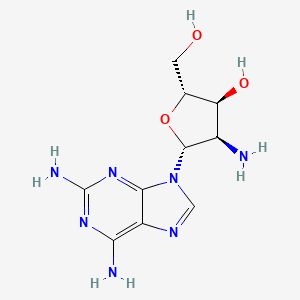
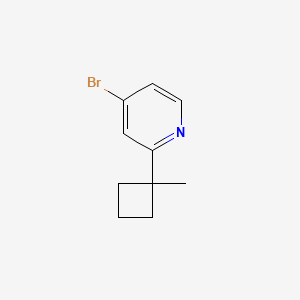
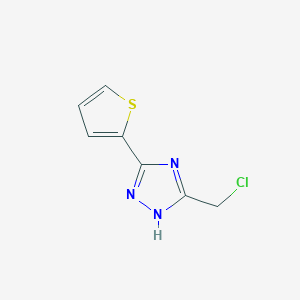
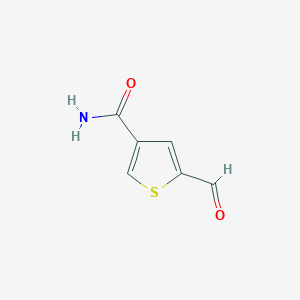


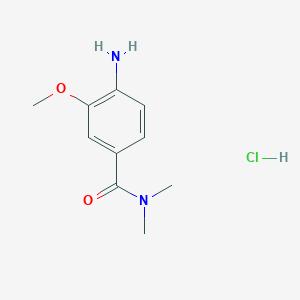
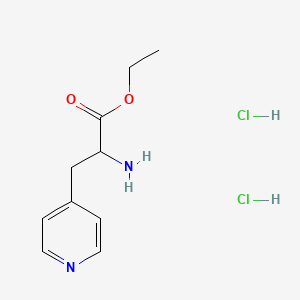


![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B1376112.png)
